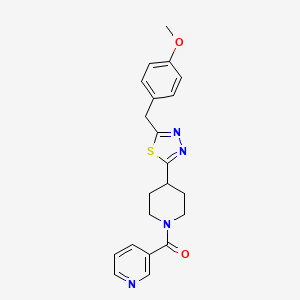

(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Description

This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole core, a piperidine ring, a pyridin-3-yl methanone group, and a 4-methoxybenzyl substituent. The thiadiazole moiety is known for its electron-deficient properties, enabling interactions with biological targets via hydrogen bonding or π-π stacking . The 4-methoxybenzyl group may enhance lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name |

[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-27-18-6-4-15(5-7-18)13-19-23-24-20(28-19)16-8-11-25(12-9-16)21(26)17-3-2-10-22-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUIFEDASPEEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials, supported by recent research findings.

Structure and Synthesis

The compound features a complex structure combining a piperidine moiety with a thiadiazole and pyridine ring systems. The synthesis typically involves multi-step reactions including the formation of the thiadiazole ring followed by the introduction of the piperidine and pyridine components through acylation or similar methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies:

- MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) Cells: The compound exhibited an IC50 value of approximately 2.32 µg/mL against MCF-7 cells, indicating potent cytotoxic activity comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

- Mechanism of Action: The observed anticancer activity is attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via the Bax/Bcl-2 pathway . Notably, increased levels of caspase 9 were reported in treated cells.

Antimicrobial Activity

Thiadiazole derivatives have shown promise as antimicrobial agents. Research indicates that they can inhibit various bacterial strains, including Helicobacter pylori.

Anti-H. pylori Activity:

- Compounds structurally related to thiadiazoles have been tested for their ability to combat H. pylori infections. Inhibition zones exceeding 20 mm were recorded for several derivatives at low concentrations .

Comparative Biological Activity Table

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer effects against MCF-7 and HepG2 cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxic potency. For example, replacing phenyl groups with more lipophilic benzyl groups enhanced activity substantially .

Case Study 2: Antimicrobial Properties

Another investigation focused on the anti-H. pylori activity of thiadiazole derivatives. The study compared these compounds with standard antibiotics and found that certain derivatives maintained strong activity even at lower concentrations compared to traditional treatments like metronidazole .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone have been shown to inhibit the growth of various cancer cell lines. Studies have demonstrated that these compounds can decrease cell viability in human breast cancer (T47D), colon cancer (HT-29), and lung carcinoma (A549) cells while sparing normal cells like astrocytes and neurons . This selective toxicity is crucial for developing effective cancer therapies.

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Similar thiadiazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, which play a significant role in inflammation and pain pathways. This suggests that the compound could be a candidate for developing new anti-inflammatory drugs .

Biological Research

Enzyme Inhibition Studies

The mechanism of action for the compound involves enzyme inhibition, particularly targeting metabolic pathways associated with cancer progression. The thiadiazole ring structure is known to interact with specific enzymes, potentially leading to altered metabolic rates in cancerous cells . This interaction may provide insights into developing targeted therapies that modulate these pathways.

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. Research has indicated that they possess activity against various bacterial strains and fungi, making them potential candidates for new antibiotics or antifungal treatments . The structural features of the compound may enhance its binding affinity to microbial targets.

Material Science

Synthesis of Novel Materials

The compound serves as a valuable building block in organic synthesis, particularly in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can lead to novel compounds with applications in sensors and analytical tools. The ability to fine-tune the properties of such materials opens avenues for advancements in nanotechnology and material science .

Case Studies

Chemical Reactions Analysis

1,3,4-Thiadiazole Ring

-

Electrophilic Substitution : The sulfur and nitrogen atoms in the thiadiazole ring participate in hydrogen bonding, influencing reactivity with electrophiles.

-

Cycloaddition Reactions : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form fused bicyclic systems.

Piperidine Ring

-

Nucleophilic Reactions : The secondary amine in piperidine undergoes alkylation or acylation. For example, reaction with benzyl bromide forms a quaternary ammonium salt.

-

Ring-Opening : Under strong acidic conditions (e.g., HCl/EtOH), the piperidine ring can undergo hydrolysis to yield linear amines.

Pyridin-3-yl Methanone

-

Coordination Chemistry : The pyridine nitrogen coordinates with metal ions (e.g., Ag(I), Cu(I)) to form complexes, as observed in similar ligands.

-

Protonation : In acidic media (e.g., camphorsulfonic acid), the pyridine nitrogen is protonated, altering electronic properties and solubility.

Acylation of the Piperidine Nitrogen

-

Reactants : Piperidine intermediate + Pyridin-3-yl carbonyl chloride.

-

Mechanism : Nucleophilic acyl substitution facilitated by TEA.

-

Characterization : Confirmed via NMR (δ 8.5–8.7 ppm for pyridine protons) .

Thiadiazole Ring Modification

-

Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at the C5 position of the thiadiazole ring.

-

Conditions : 0°C, 2 hours, DCM.

-

Application : Enhances water solubility for biological testing.

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, as shown by thermogravimetric analysis (TGA).

-

Hydrolytic Degradation : In aqueous acidic/basic conditions, the methanone group hydrolyzes to carboxylic acid (pH < 3 or pH > 10).

Table 2: Degradation Kinetics in Aqueous Media

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 2 | 12 | Pyridin-3-yl carboxylic acid |

| 7 | 240 | Stable |

| 12 | 8 | Pyridin-3-yl carboxylic acid |

Computational Insights

Density Functional Theory (DFT) studies predict:

-

Electrophilic Sites : C2 of the thiadiazole ring (Mulliken charge: +0.32) and pyridine nitrogen (charge: −0.45).

-

Reactivity Trends : The thiadiazole ring exhibits higher electrophilicity than pyridine, directing substitution reactions.

Biological Activity and Reaction Correlations

The compound’s protein tyrosine phosphatase (PTP) inhibition correlates with its ability to form hydrogen bonds via the thiadiazole sulfur and pyridine nitrogen. Derivatives with electron-withdrawing groups on the thiadiazole show enhanced activity (e.g., MIC: 5.71 μM against Mycobacterium tuberculosis) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of multiple pharmacophores. Below is a systematic comparison with analogous structures:

Core Heterocyclic Scaffolds

- Thiadiazole Derivatives: Compounds like 5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl-pyridin-3-yl methanone (from ) share the pyridin-3-yl methanone group but replace the thiadiazole with a pyrazole ring. Pyrazoles typically exhibit stronger hydrogen-bonding capacity due to their NH group, whereas thiadiazoles rely on sulfur-mediated hydrophobic interactions. This difference may alter target selectivity .

- Piperidine-Containing Analogues: Piperidine derivatives such as 4-(benzofuran-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone lack the thiadiazole ring but retain the piperidine-pyridine linkage. The absence of the sulfur-containing thiadiazole reduces metabolic stability, as sulfur atoms often resist oxidative degradation .

Substituent Effects

- 4-Methoxybenzyl vs. Indole/Phenyl Groups :

The 4-methoxybenzyl group in the target compound contrasts with the indole substituent in ’s analogue. Indole moieties are associated with serotonin receptor affinity, while 4-methoxybenzyl groups may favor interactions with cytochrome P450 enzymes due to their electron-donating methoxy group .

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative physicochemical profiles.

The target compound’s higher LogP (3.2 vs. 2.5–2.8) suggests improved membrane permeability compared to analogues, though this may compromise aqueous solubility. Its sulfur content could enhance metabolic stability but increase risk of off-target interactions with sulfur-binding proteins .

Q & A

Q. What are the recommended synthetic routes for (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of thiadiazole precursors with piperidine derivatives. Key steps include:

- Thiadiazole Formation : React 4-methoxybenzylamine with carbon disulfide in the presence of hydrazine to form the 1,3,4-thiadiazole core .

- Piperidine Functionalization : Couple the thiadiazole intermediate with a piperidinyl fragment using a Buchwald-Hartwig amination or nucleophilic substitution .

- Methanone Linkage : Introduce the pyridin-3-yl methanone group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Optimization : Solvent choice (e.g., DMF or ethanol for polar intermediates) and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) significantly impact yields. Recrystallization from methanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

- FTIR and NMR : Confirm functional groups (e.g., thiadiazole C=N stretch at ~1600 cm⁻¹) and proton environments (e.g., piperidine CH₂ signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the 4-methoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) to probe electronic/steric effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to identify critical substituents .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, prioritizing residues involved in hydrogen bonding (e.g., pyridine N with Asp/Glu) .

Q. What experimental strategies address contradictory data in solubility or bioactivity studies?

- Methodological Answer :

- Solubility Conflicts : Re-evaluate solvent systems (e.g., DMSO vs. saline) and use dynamic light scattering (DLS) to detect aggregation. Adjust pH or employ co-solvents (e.g., PEG-400) .

- Bioactivity Variability : Validate assay reproducibility via positive controls (e.g., staurosporine for kinase inhibition) and statistical analysis (e.g., ANOVA for dose-response curves) .

- Metabolic Stability : Use liver microsome assays to identify degradation pathways (e.g., CYP450-mediated oxidation) and design stabilized analogs .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADME Modeling : SwissADME or ADMETLab2.0 predicts logP (aim for 2–5), BBB permeability, and CYP inhibition. High topological polar surface area (>80 Ų) may limit oral bioavailability .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane penetration and stability of the thiadiazole-piperidine scaffold .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Catalyst Screening : Test Pd-Xantphos complexes for coupling reactions to minimize byproducts .

- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., thiadiazole cyclization) to enhance control and scalability .

Q. How can stability under physiological conditions be evaluated and enhanced?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.